Thunalbene: A Technical Guide to a Novel Phenolic Compound
Thunalbene: A Technical Guide to a Novel Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thunalbene, with the IUPAC name 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol, is a stilbenoid, a class of naturally occurring phenolic compounds.[1] This technical guide provides a summary of the known chemical properties of Thunalbene based on computational data. Currently, there is a notable absence of published experimental data, detailed experimental protocols, and defined signaling pathways specifically for Thunalbene. This document aims to bridge this gap by presenting the available information and providing a generalized framework for the experimental characterization of this and similar novel compounds.
Chemical Properties of Thunalbene
The chemical properties of Thunalbene have been predicted through in silico methods. The following table summarizes the key computed physicochemical properties available from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C15H14O3 | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| IUPAC Name | 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 242.094294 g/mol | PubChem |
| Topological Polar Surface Area | 49.7 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
| Complexity | 277 | PubChem |
Experimental Protocols: A General Framework
Due to the lack of specific experimental data for Thunalbene, this section outlines a generalized workflow for the characterization of a novel phenolic compound. This workflow is designed to provide a comprehensive understanding of its chemical and biological properties.
Potential Signaling Pathways and Biological Activities
While no specific signaling pathways have been elucidated for Thunalbene, its structural similarity to other stilbenoids and methoxyphenols suggests potential biological activities. Stilbenoids are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, methoxyphenol compounds have been reported to exhibit antimicrobial and antioxidant activities.[4][5][6][7]
Based on this, a hypothetical signaling pathway that could be modulated by Thunalbene, particularly in the context of inflammation, is the NF-κB pathway. This pathway is a key regulator of the inflammatory response.
Conclusion and Future Directions
Thunalbene is a structurally interesting phenolic compound with potential for biological activity based on its chemical class. The currently available data is limited to computational predictions. To fully understand the chemical and biological properties of Thunalbene, a systematic experimental investigation is required.
Future research should focus on:
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Chemical Synthesis and Purification: Developing a reliable method for the synthesis or isolation of Thunalbene to obtain sufficient quantities for experimental studies.
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Physicochemical Characterization: Experimental determination of its key physicochemical properties to validate and expand upon the computed data.
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Biological Screening: A broad screening of its biological activities, including but not limited to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Thunalbene to understand its mode of action.
The information and frameworks provided in this technical guide offer a starting point for researchers and drug development professionals interested in exploring the potential of Thunalbene.
References
- 1. Thunalbene | C15H14O3 | CID 25756094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]
- 3. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
